molecular formula C9H9Br2NO B3037065 2-bromo-N-(4-bromophenyl)propanamide CAS No. 42276-46-0

2-bromo-N-(4-bromophenyl)propanamide

Cat. No. B3037065
CAS RN: 42276-46-0
M. Wt: 306.98 g/mol
InChI Key: FJXNJUQSLIKVOC-UHFFFAOYSA-N
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Description

2-bromo-N-(4-bromophenyl)propanamide is a chemical compound with the molecular formula C9H9Br2NO. It has a molecular weight of 306.98 . This compound is also known by its CAS number 42276-46-0 .


Molecular Structure Analysis

The molecular structure of 2-bromo-N-(4-bromophenyl)propanamide consists of a propanamide backbone with a bromine atom attached to the second carbon and a 4-bromophenyl group attached to the nitrogen atom . The IUPAC Standard InChI for this compound is InChI=1S/C9H9Br2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The boiling point of 2-bromo-N-(4-bromophenyl)propanamide is predicted to be 397.8±27.0 °C. The compound has a predicted density of 1.818±0.06 g/cm3. Its pKa is predicted to be 11.77±0.70 .

Scientific Research Applications

Synthesis and Molecular Structure

2-bromo-N-(4-bromophenyl)propanamide has been synthesized and analyzed using various spectroscopic methods and single crystal X-ray diffraction. It is found to belong to the monoclinic system and has been shown to be an efficient fluorescent atom transfer radical polymerization (ATRP) initiator in polymerizations of acrylates (Ihor Kulai & S. Mallet-Ladeira, 2016).

Reactivity and Product Formation

The reactivity of 3-bromo-N-(p-bromophenyl)propanamide with different bases has been studied, revealing two possible deprotonation sites leading to different products: β-lactam and acrylanilide. These findings help in determining experimental conditions to obtain these products selectively from the same molecule (Fabiana Pandolfi et al., 2019).

Photocleavage Reactions

Studies on photocleavage reactions of monothioimides, including a compound structurally similar to 2-bromo-N-(4-bromophenyl)propanamide, suggest a mechanism involving nucleophilic attack by the carbonyl O atom on the C=S double bond, essential for the reaction to proceed (T. Y. Fu et al., 1998).

Antimicrobial Properties

The derivative 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, which is related to 2-bromo-N-(4-bromophenyl)propanamide, has been tested for antibacterial and antifungal activities, showing potential antimicrobial properties (V. Baranovskyi et al., 2018).

Molecular Properties and Vibrational Frequencies

An investigation into the molecular properties and vibrational mode couplings of two paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, was conducted using spectroscopy and computational methods. This research provided insights into the stabilization and intramolecular interactions of these compounds (R. Viana et al., 2016).

Crystal Structure Analysis

The crystal structure of compounds similar to 2-bromo-N-(4-bromophenyl)propanamide has been analyzed, providing insights into their molecular geometry and potential applications in material science and pharmaceutical research (T. Suwunwong et al., 2009).

properties

IUPAC Name

2-bromo-N-(4-bromophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXNJUQSLIKVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-bromophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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